molecular formula C5H3FN2O4 B1666343 5-Fluoroorotic acid CAS No. 703-95-7

5-Fluoroorotic acid

Cat. No. B1666343
CAS RN: 703-95-7
M. Wt: 174.09 g/mol
InChI Key: SEHFUALWMUWDKS-UHFFFAOYSA-N
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Description

5-Fluoroorotic acid (5FOA) is a fluorinated derivative of the pyrimidine precursor orotic acid . It inhibits cell growth in numerous organisms that utilize orotic acid as a source of the pyrimidine ring .


Synthesis Analysis

5-Fluoroorotic acid can be synthesized by the treatment of orotic acid with trifluoromethyl hypofluorite followed by triethyl amine .


Molecular Structure Analysis

The molecular formula of 5-Fluoroorotic acid is C5H3FN2O4 . The exact mass is 174.01 and the molecular weight is 174.087 .


Chemical Reactions Analysis

5-Fluoroorotic acid can be converted to fluoroorotidine monophosphate and subsequently decarboxylated to form 5-fluorouridine monophosphate .


Physical And Chemical Properties Analysis

5-Fluoroorotic acid appears as a white to white with a yellow cast powder . It has a melting point of approximately 278°C (dec.) (lit.) . It has a solubility of 50mg/mL in 4 M NH4OH .

Scientific Research Applications

Mechanism of Action in Cancer Treatment

5-Fluorouracil (5-FU), closely related to 5-Fluoroorotic acid, plays a significant role in cancer treatment. Its mechanism involves increased understanding over the years, leading to strategies that enhance its anticancer activity. However, drug resistance remains a challenge in its clinical use (Longley, Harkin, & Johnston, 2003).

Inhibition of RNA Maturation

5-Fluoroorotic acid has been shown to inhibit ribosomal RNA maturation in rat liver. This results in selective labeling of cytoplasmic messenger RNA, suggesting its potential use in selective inhibition of rRNA synthesis (Wilkinson, Čihák, & Pitot, 1971).

Antimalarial Activity

5-Fluoroorotate exhibits potent antimalarial activity against chloroquine-susceptible and resistant clones of Plasmodium falciparum. Its activity is hypothesized to be mediated through synthesis of 5-fluoro-2'-deoxyuridylate or incorporation into nucleic acids (Rathod, Leffers, & Young, 1992).

Electromechanical Applications

The development of high-performance poly(5-fluoroindole) as charge storage material by simple electrodeposition demonstrates the electrochemical applications of fluorinated compounds related to 5-Fluoroorotic acid (Wang et al., 2019).

Coordination Chemistry with Transition Metals

Research on the coordination chemistry of 5-Fluoroorotic acid with transition metals like Ni(II), Cu(II), and Zn(II) has been conducted. This research helps in understanding the compound's potential in interacting with metalloproteins (Schneider, Schmalle, Arod, & Dubler, 2002).

Safety And Hazards

5-Fluoroorotic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It also poses a risk of serious damage to health by prolonged exposure .

Future Directions

5-Fluoroorotic acid is a useful reagent in genetic engineering, particularly in yeast molecular genetics . It has been used in transformation and recombination studies where loss of URA3+ is desired . It has also been used in diatom selection .

properties

IUPAC Name

5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHFUALWMUWDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220573
Record name 5-Fluoroorotic acid
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Molecular Weight

174.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoroorotic acid

CAS RN

703-95-7
Record name Fluoroorotic acid
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Record name 5-Fluoroorotic acid
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Record name 5-Fluoroorotic acid
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Record name 5-Fluoroorotic acid
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Record name 5-fluorouracil-4-carboxylic acid
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Record name 5-FLUOROOROTIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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